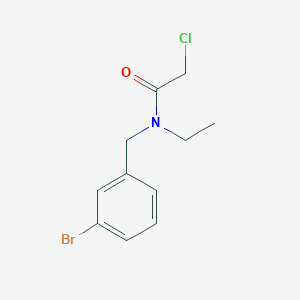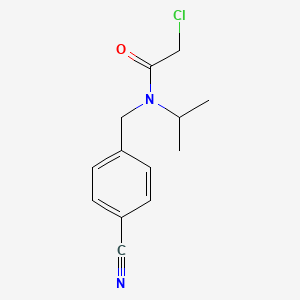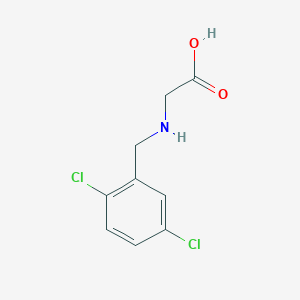
(2,5-Dichloro-benzylamino)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichloro-benzylamino)-acetic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, an amino group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzylamino)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzylamine.
Reaction with Chloroacetic Acid: The 2,5-dichlorobenzylamine is reacted with chloroacetic acid under basic conditions to form this compound. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,5-dichlorobenzylamine and chloroacetic acid are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
(2,5-Dichloro-benzylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Carboxylic acids, aldehydes, or ketones.
Reduced Derivatives: Amines or alcohols.
Substituted Derivatives: Various substituted benzylamino-acetic acids.
科学研究应用
(2,5-Dichloro-benzylamino)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2,5-Dichloro-benzylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Protein Denaturation: Causing denaturation of proteins, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2,5-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl moiety but differs in the functional group attached to the benzene ring.
2,5-Dichlorobenzylamine: Similar structure but lacks the acetic acid moiety.
2,5-Dichlorobenzoic Acid: Contains the dichlorobenzyl group but has a carboxylic acid group instead of the amino-acetic acid structure.
Uniqueness
(2,5-Dichloro-benzylamino)-acetic acid is unique due to the presence of both the dichlorobenzyl and amino-acetic acid moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-1-2-8(11)6(3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIUZODJGWIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
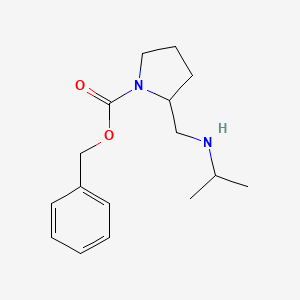
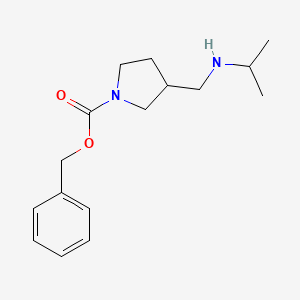
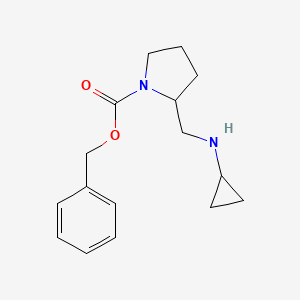

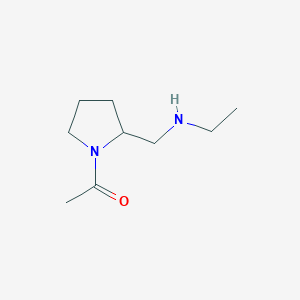
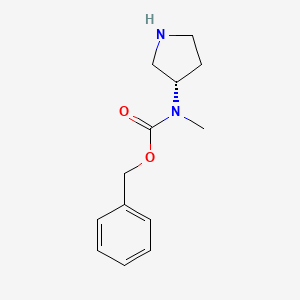
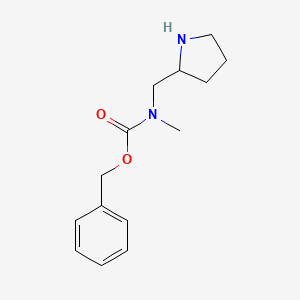

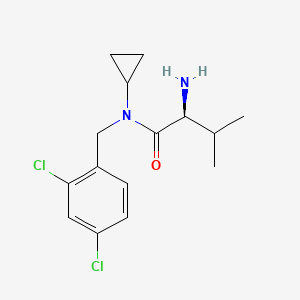
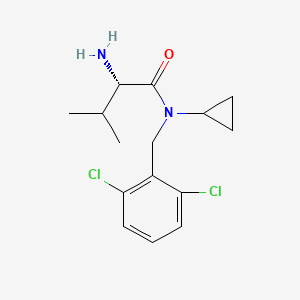
![[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7924939.png)
![4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile](/img/structure/B7924946.png)
